molecular formula C12H17N3O2 B1452383 N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide CAS No. 1021235-49-3

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide

Cat. No. B1452383
CAS RN: 1021235-49-3
M. Wt: 235.28 g/mol
InChI Key: DTMUKVPKOAKFOD-UHFFFAOYSA-N
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Description

4-Hydroxy-TEMPO is a heterocyclic compound used as a catalyst and chemical oxidant due to its stability as an aminoxyl radical . It’s less expensive than the related compound TEMPO, being produced from triacetone amine .


Synthesis Analysis

4-Hydroxy-TEMPO is produced from triacetone amine, which is made via the condensation of acetone and ammonia .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-TEMPO is C9H18NO2, and its molecular weight is 172.2447 . The IUPAC Standard InChI is InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

4-Hydroxy-TEMPO appears as orange crystals. It has a melting point of 71–73 °C and is soluble in water (629.3 g/L at 20 °C) .

Scientific Research Applications

Biomedical Research: Limiting Reactive Oxygen Species

4-Hydroxy-TEMPO has been studied for its potential to limit reactive oxygen species (ROS) in biological systems . ROS are chemically reactive molecules containing oxygen, which can lead to cellular damage. By catalyzing the disproportionation of superoxide and facilitating hydrogen peroxide metabolism, 4-Hydroxy-TEMPO may help in reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Chemical Synthesis: Radical Scavenger

In synthetic chemistry, 4-Hydroxy-TEMPO acts as a radical scavenger . It can trap free radicals, preventing unwanted side reactions during the synthesis of complex molecules. This property is particularly useful in the production of polymers, where controlling the reaction pathway is crucial for achieving the desired molecular weight and structure.

Material Science: Polymerization Inhibitor

The compound is used as a polymerization inhibitor due to its ability to halt radical polymerization processes . This application is essential in the manufacturing of plastics and resins, where precise control over the polymerization process is necessary to obtain materials with specific characteristics.

Pharmaceutical Development: Drug Metabolism Studies

4-Hydroxy-TEMPO can be used to study drug metabolism pathways . Its stable radical nature allows it to mimic certain metabolic intermediates, helping researchers understand how drugs are processed in the body. This knowledge is crucial for the development of new medications with improved efficacy and safety profiles.

Environmental Science: Pollution Remediation

Research has explored the use of 4-Hydroxy-TEMPO in pollution remediation . Its ability to engage in redox reactions makes it a candidate for treating contaminated water and soil, potentially breaking down harmful organic compounds into less toxic substances.

Food Industry: Antioxidant Properties

In the food industry, 4-Hydroxy-TEMPO’s antioxidant properties may be harnessed to prevent spoilage . Antioxidants can extend the shelf life of food products by protecting them against oxidation, which can cause rancidity and loss of nutritional value.

Mechanism of Action

In biochemical research, 4-Hydroxy-TEMPO has been investigated as an agent for limiting reactive oxygen species. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry .

Future Directions

4-Hydroxy-TEMPO, along with related nitroxides, are being studied for their potential antioxidant properties . It’s also a promising model substance to inhibit SARS-CoV-2 RNA-dependent RNA polymerase .

properties

IUPAC Name

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMUKVPKOAKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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